

Spectroscopic Profile of Cinnamyl Acetoacetate: A Technical Guide

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Compound of Interest

Compound Name: *Cinnamyl acetoacetate*

Cat. No.: *B8749373*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl acetoacetate** (CAS No: 57582-46-4), an organic ester with the molecular formula $C_{13}H_{14}O_3$ and a molecular weight of 218.25 g/mol .^[1] The document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

Cinnamyl acetoacetate is structurally derived from cinnamyl alcohol and acetoacetic acid.^[1] This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism, a common feature of acetoacetate esters.^[1] This equilibrium between the keto and enol forms can influence its reactivity and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of molecules. Below are the predicted 1H and ^{13}C NMR data for **cinnamyl acetoacetate**. It is important to note that these are predicted values and may differ slightly from experimentally obtained spectra.

Predicted 1H NMR Data

The ^1H NMR spectrum of **cinnamyl acetoacetate** is expected to show distinct signals for both the cinnamyl and acetoacetate moieties.^[1] The presence of keto-enol tautomerism would result in separate signals for each form.^[1]

Table 1: Predicted ^1H NMR Chemical Shifts (δ) for **Cinnamyl Acetoacetate**^[1]

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Phenyl Protons	7.20 - 7.50	Multiplet	Aromatic region
Vinylic Proton (-CH=)	6.60 - 6.80	Doublet of Doublets	Trans coupling expected
Vinylic Proton (=CH-)	5.0 (Enol form)	Singlet	Characteristic of the enol tautomer
Allylic Protons (-O-CH ₂ -)	4.70 - 4.90	Doublet	Deshielded by adjacent oxygen
α -methylene Protons (-CH ₂ -)	3.5 (Keto form)	Singlet	Characteristic of the keto tautomer
Methyl Protons (-CH ₃)	2.10 - 2.30	Singlet	
Enolic Hydroxyl (-OH)	~12 (Enol form)	Broad Singlet	Highly deshielded due to intramolecular hydrogen bonding

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) for **Cinnamyl Acetoacetate**

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
Carbonyl (Ketone)	~200	
Carbonyl (Ester)	~167	
Phenyl (quaternary)	~136	
Phenyl (CH)	126 - 129	Multiple peaks expected
Vinylic (CH)	123 - 134	Two distinct signals
Allylic (-O-CH ₂)	~65	
α-carbon (CH ₂)	~50	Keto form
α-carbon (=CH)	~90	Enol form
Methyl (CH ₃)	~30	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cinnamyl acetoacetate** is expected to be characterized by strong absorptions from its two carbonyl groups.

Table 3: Expected IR Absorption Bands for **Cinnamyl Acetoacetate**

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1735 - 1750	Strong
C=O Stretch (Ketone)	1705 - 1725	Strong
C=C Stretch (Alkene)	1640 - 1680	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O Stretch (Ester)	1000 - 1300	Strong
=C-H Bending (Alkene)	960 - 980	Strong (for trans)
C-H Bending (Aromatic)	690 - 900	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **cinnamyl acetoacetate** (C₁₃H₁₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 218.

Table 4: Expected Mass Spectrometry Fragmentation for **Cinnamyl Acetoacetate**

m/z	Possible Fragment Ion	Notes
218	[C ₁₃ H ₁₄ O ₃] ⁺	Molecular Ion Peak
117	[C ₉ H ₉] ⁺	Cinnamyl cation
101	[C ₅ H ₅ O ₂] ⁺	Acetoacetate fragment
43	[C ₂ H ₃ O] ⁺	Acetyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **cinnamyl acetoacetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

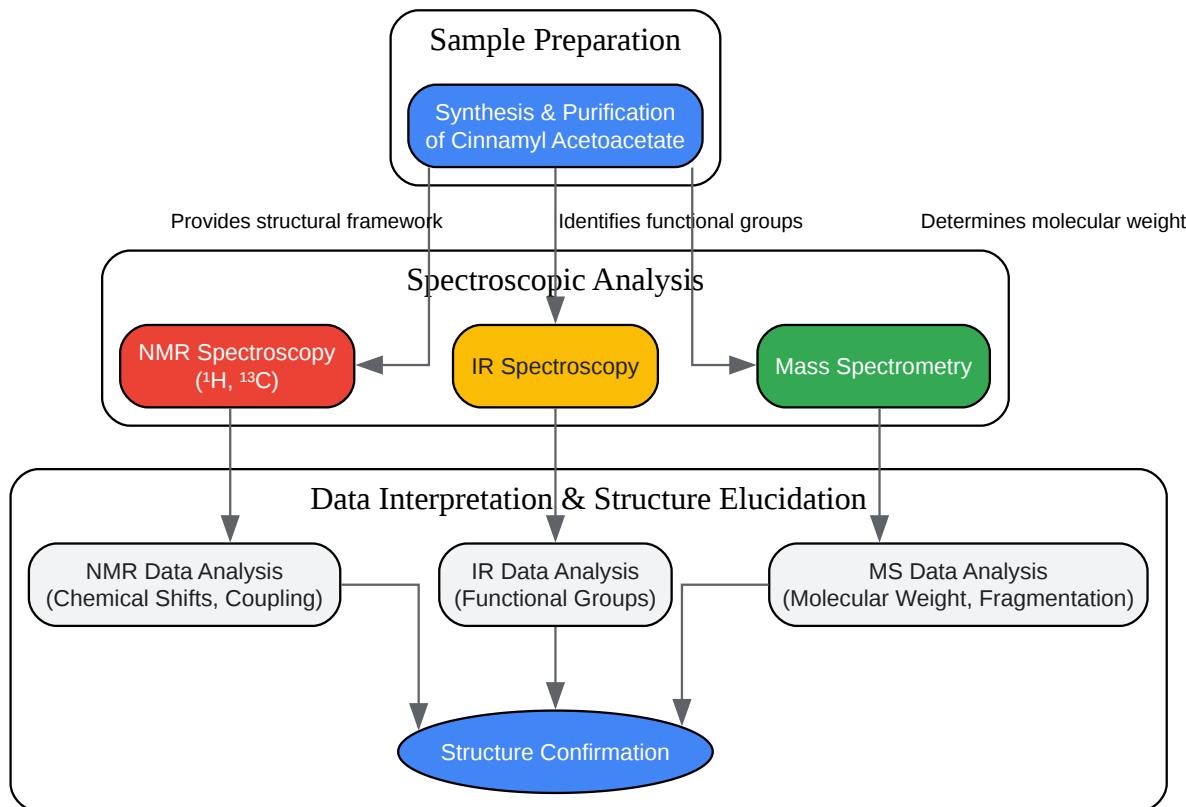
- Sample Preparation (Thin Film Method): Dissolve a small amount of **cinnamyl acetoacetate** in a volatile solvent (e.g., dichloromethane or acetone).
- Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **cinnamyl acetoacetate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Cinnamyl acetoacetate | 57582-46-4 | Benchchem [benchchem.com]
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